molecular formula C9H12FNO2 B13053569 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Cat. No.: B13053569
M. Wt: 185.20 g/mol
InChI Key: GSUPQKXDKROARR-OLAZFDQMSA-N
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Description

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxypropyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom may enhance the compound’s stability and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    4-((1S)-1-Amino-2-hydroxypropyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

    4-((1S)-1-Amino-2-hydroxypropyl)-3-bromophenol: Similar structure but with a bromine atom instead of fluorine.

    4-((1S)-1-Amino-2-hydroxypropyl)-3-iodophenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol imparts unique properties such as increased metabolic stability and enhanced binding affinity to molecular targets. These characteristics make it distinct from its halogenated analogs and valuable in various applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

GSUPQKXDKROARR-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Origin of Product

United States

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